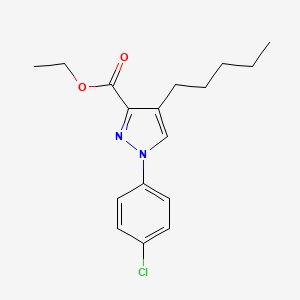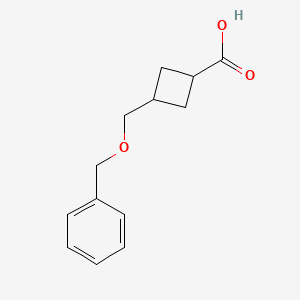
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a chemical compound with a molecular weight of 220.27 . It’s a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 220.27 .Applications De Recherche Scientifique
1. Use in Synthesis of Deuterium-Labeled Compounds
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is utilized in the continuous photo flow synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for various biologically active compounds and materials science applications. It's particularly significant for preparing compounds containing deuterium-labeled cyclobutane ring systems. This process optimizes reaction conditions and system modifications for large-scale production, and its product is applied to synthesize cis-3-((benzyloxycarbonyl)methyl-d2)cyclobutane-1,2,4-d3-carboxylic acid, an internal standard in quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita et al., 2019).
2. In Photodimerization Studies
This compound has been linked with photodimerization studies, where related cyclobutane compounds undergo dimerization under the influence of ultraviolet light and heat. These studies provide insights into the stereochemistry and reaction pathways of such compounds (Davies et al., 1977).
3. Isolation from Natural Sources
It's been isolated from natural sources, such as in the study of Peperomia tetraphylla, where novel cyclobutane-type norlignans were discovered. This demonstrates its occurrence in nature and potential applications in natural product chemistry and pharmacology (Li et al., 2007).
4. Use in PET Tracer Synthesis
It's been used in the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET). This showcases its role in developing diagnostic agents for cancer imaging (Shoup et al., 1999).
5. Exploration in Material Sciences
This compound finds application in material sciences, as evidenced by studies exploring its role in creating passivation films for metal surfaces, which is crucial for protecting metals from corrosion and extending their lifespan (Lu et al., 2022).
6. Development of Luminescent Properties in Coordination Polymers
Its derivatives have been used in the synthesis of coordination polymers with zinc(II), examining the influence of various substituents on the luminescent properties of these polymers. This has implications in the field of photophysics and material chemistry (Dai et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H317, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
Propriétés
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZODBRACUFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743905 | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-57-0, 939768-59-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



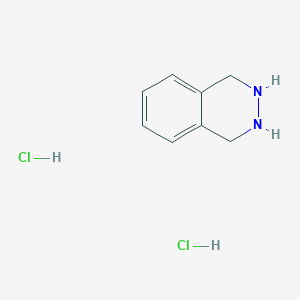
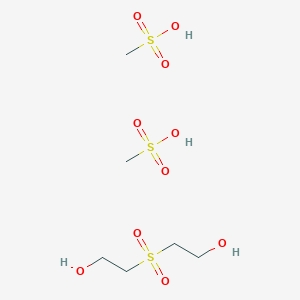
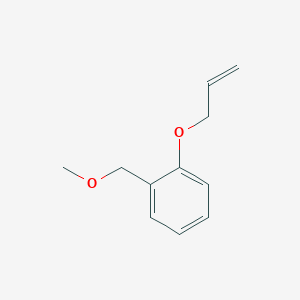
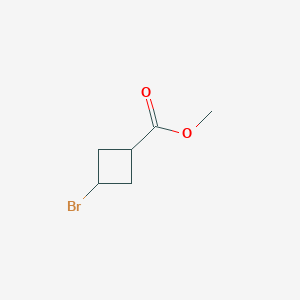
![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)



![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)


![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)
